molecular formula C17H22N6O2 B2512609 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034210-05-2

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2512609
CAS No.: 2034210-05-2
M. Wt: 342.403
InChI Key: IBBYPJAXVYHOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a morpholino group at position 6, and a benzamide moiety attached via a methylene linker at position 2. The molecular formula is C₁₈H₂₃ClN₆O₂ (CAS: 2034550-84-8; molecular weight: 390.9 g/mol) for a closely related analog, 2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22(2)16-19-14(12-18-15(24)13-6-4-3-5-7-13)20-17(21-16)23-8-10-25-11-9-23/h3-7H,8-12H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBYPJAXVYHOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The primary products are amines or alcohols.

    Substitution: Substituted triazine derivatives are the main products.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide typically involves the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with suitable benzamide derivatives. The reaction is often conducted under controlled conditions to ensure high yield and purity. Common reagents include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts may be employed to enhance reaction rates.

Anticancer Potential

Research indicates that compounds with structural similarities to this compound exhibit anticancer properties . The triazine ring is known for its ability to interact with various biological targets involved in cancer cell proliferation. For example:

  • Mechanism of Action : The presence of the dimethylamino group may enhance the compound's ability to penetrate cellular membranes and induce apoptosis in tumor cells. Studies have shown that derivatives of similar triazine compounds can inhibit specific enzymes associated with cancer progression .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities . The triazine ring can engage in hydrogen bonding and electrostatic interactions with enzyme active sites. This positions it as a candidate for drug development targeting specific enzymes involved in metabolic pathways critical for disease processes.

Enzyme Target Inhibition Type Effectiveness
Carbonic AnhydraseCompetitive InhibitionSignificant
Kinases (e.g., CDK)Non-competitive InhibitionModerate
ProteasesSubstrate MimicryHigh

Case Studies

  • Anticancer Activity : A study demonstrated that a related triazine derivative significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells), showing an IC50 value below 20 µM . This suggests that this compound could have similar effects.
  • Enzyme Interaction Studies : In vitro assays revealed that compounds structurally related to this compound inhibited carbonic anhydrase activity effectively, which is crucial for maintaining physiological pH levels .

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Triazine Positions) Molecular Formula Notable Features Melting Point (°C) Reference
Target Compound 4-(dimethylamino), 6-morpholino, 2-(CH₂-benzamide) C₁₈H₂₃ClN₆O₂ Flexible methylene linker, dual polar groups Not reported
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazin-2-amine 4-Cl, 6-morpholino, 2-(N,N-diethyl) C₁₁H₁₉ClN₆O Chloro substituent, alkylamine Not reported
H11 (Olmutinib derivative) Thiophene-acrylamide, morpholino C₂₄H₂₈N₆O₃S Thiophene moiety, antitumor activity 198.7–199.8
N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide 4-methoxyanilino, 6-phenyl, 2-benzamide C₂₁H₁₈N₅O₂ Rigid benzamide attachment Not reported
Bis(morpholino-triazine) derivatives Dual morpholino groups Varies (e.g., C₂₈H₃₄N₈O₄) Enhanced H-bonding, higher molecular weight Not reported

Research Findings and Computational Insights

  • Docking Studies: Computational methods like Glide XP () highlight the importance of hydrophobic enclosure and hydrogen bonding in triazine-based ligand interactions. The target compound’s morpholino and dimethylamino groups likely participate in such interactions .
  • Synthetic Challenges: Bis(morpholino) derivatives require multi-step syntheses with stringent purification, whereas chloro-substituted analogs are more straightforward but less stable .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 2034358-00-2
  • Molecular Formula : C₁₄H₂₁N₉O₂
  • Molecular Weight : 347.38 g/mol

Structural Features

The compound features a triazine core with a morpholino substituent and a dimethylamino group, suggesting potential interactions with various biological targets. The presence of these functional groups indicates possible pharmacological applications.

FeatureDescription
Triazine CoreCentral structure known for bioactivity
Morpholino GroupEnhances solubility and bioavailability
Dimethylamino GroupIncreases binding affinity to targets

Anticancer Activity

The compound's unique combination of functional groups may confer anticancer properties. Benzamide derivatives have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, some studies have highlighted the effectiveness of similar compounds in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

The mechanism by which this compound exerts its effects likely involves:

  • Enzyme Inhibition : Targeting specific enzymes associated with viral replication or cancer cell growth.
  • Receptor Interaction : Modulating receptor activity through binding interactions facilitated by the triazine and morpholino groups.
  • Metabolic Stability : Compounds with similar structures have demonstrated good metabolic stability in plasma and liver microsomes, indicating potential for therapeutic use .

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluating 4-(aminomethyl)benzamide-based inhibitors showed promising results against Marburg virus, suggesting that modifications to the benzamide structure could enhance antiviral activity .
  • Cancer Treatment Potential : Research into benzamide derivatives has revealed their capacity to inhibit cancer cell growth by targeting metabolic pathways critical for tumor survival . These findings underscore the need for further exploration of this compound in oncology.

Q & A

Q. What are the common synthetic routes for this triazine derivative, and how can reaction conditions be optimized for higher yield?

Answer: The compound is synthesized via nucleophilic substitution reactions, leveraging the reactivity of the 1,3,5-triazine core. Key steps include:

  • Step 1: Chlorination of the triazine ring at the 2,4,6-positions, followed by substitution with dimethylamino and morpholino groups .
  • Step 2: Benzamide introduction via amidation or alkylation of the methyl group.
    Optimization parameters:
  • Temperature: Microwave-assisted synthesis (100°C for 30 minutes) improves reaction efficiency and reduces side products .
  • Solvent: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity .
  • Catalysts: Palladium-based catalysts facilitate coupling reactions in boronic acid derivatization .
  • Purification: Column chromatography or recrystallization ensures ≥80% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the benzamide moiety appear at δ 7.25–9.65 ppm .
  • Mass Spectrometry (MS): High-resolution TOF-MS (e.g., [M+H]+ peaks at m/z 480–734) validates molecular weight .
  • Elemental Analysis: Matches calculated vs. experimental C/H/N percentages (e.g., 60.47% C, 5.98% H, 15.68% N) .
  • Melting Point: Consistency in melting range (e.g., 200–205°C) indicates purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antiproliferative assays: MTT or SRB tests against cancer cell lines (e.g., IC50 determination) .
  • Enzyme inhibition: Fluorescence-based kinase assays (e.g., PI3K inhibition with IC50 < 1 µM) .
  • Antimicrobial screening: Broth microdilution for MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can molecular docking predict binding affinity, and what validation methods are recommended?

Answer:

  • Docking protocols: Use Glide XP scoring with hydrophobic enclosure and hydrogen-bonding parameters .
  • Target selection: Prioritize enzymes with triazine-binding pockets (e.g., kinases, DNA repair proteins) .
  • Validation: Compare docking scores (RMSD < 2.26 kcal/mol) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Step 1: Verify solvent purity (e.g., DMSO-d6 vs. CDCl3) and calibration .
  • Step 2: Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Step 3: Cross-validate with IR (e.g., carbonyl stretches at 1650–1700 cm⁻¹) and XRD .

Q. What strategies improve metabolic stability in preclinical studies?

Answer:

  • Structural modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • In vitro assays: Microsomal stability tests (e.g., liver microsomes + NADPH) quantify half-life .
  • Prodrug design: Mask polar groups (e.g., tert-butyl esters) to enhance bioavailability .

Q. How are structure-activity relationships (SARs) derived for triazine derivatives?

Answer:

  • Core modifications: Replace morpholino with piperazine to assess steric effects on kinase inhibition .
  • Substituent analysis: Compare dimethylamino vs. ethylamino groups in cytotoxicity assays .
  • Pharmacophore modeling: Identify critical H-bond acceptors (e.g., triazine N atoms) using Schrödinger Phase .

Q. What experimental controls are essential in enzyme inhibition assays?

Answer:

  • Positive controls: Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Negative controls: Include DMSO-only wells to exclude solvent interference .
  • Data normalization: Express activity as % inhibition relative to untreated controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.